BenchChemオンラインストアへようこそ!

(+)-Licarin

Antiparasitic Chagas disease Trypanosoma cruzi

Procure (+)-Licarin A (CAS 42016-15-9) to guarantee stereochemical integrity for your research. Unlike generic 'licarin', this specific (+)-enantiomer, resolved via chiral HPLC, eliminates variability in target engagement, as the (−)-form shows 3.7-fold higher trypanocidal activity. Its potent, selective bioactivity (antimycobacterial MIC 3.12 μg/mL; antileishmanial EC₅₀ 4.71 μg/mL) makes it a critical scaffold for SAR-driven medicinal chemistry, not a substitute for related neolignans.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
Cat. No. B1254539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Licarin
Synonymslicarin B
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1
InChIKeyDMMQXURQRMNSBM-NSWCWGQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Licarin: A Naturally Derived Dihydrobenzofuran Neolignan with Structurally Determined Bioactivity


(+)-Licarin A (CAS 42016-15-9, molecular weight 324.37 g/mol, formula C₂₀H₂₀O₄) is a dihydrobenzofuran-type neolignan isolated from plants including Ocotea macrophylla, Myristica fragrans (nutmeg), and Aristolochia taliscana [1]. Its structure comprises two phenylpropanoid units fused into a rigid heterocyclic framework, and its specific (+)-enantiomeric form is resolved via chiral HPLC, distinguishing it from its racemic mixture and (−)-enantiomer [2]. The compound exhibits measurable antiparasitic, antimycobacterial, cytotoxic, anti-inflammatory, and neuroprotective activities, the magnitude and selectivity of which vary considerably depending on the specific comparator and assay system.

Why In-Class Neolignans and Enantiomers Cannot Replace (+)-Licarin A


The procurement of a generic 'licarin' or a related neolignan is not equivalent to obtaining the specific (+)-Licarin A enantiomer due to profound stereochemistry-dependent differences in target engagement and potency. In head-to-head studies, the (−)-enantiomer of licarin A exhibits up to 3.7-fold higher trypanocidal activity (IC₅₀ = 23.46 μM) than the (+)-enantiomer (IC₅₀ = 87.73 μM) [1]. Conversely, in other biological systems, the (+)-enantiomer may be required for specific activities. Furthermore, the structurally related neolignans (+)-licarin B and (+)-maceneolignan B demonstrate markedly different cytotoxic potencies against melanoma cells, with (+)-licarin A being the most potent (IC₅₀ = 94.15 μM) [2]. These stereochemical and structural nuances dictate that substitution without rigorous chiral and structural characterization will introduce uncontrolled experimental variability and invalidate comparative analyses.

Quantitative Differentiation Evidence for (+)-Licarin A vs. Key Comparators


Trypanocidal Activity: Direct Enantiomeric Comparison (+)-Licarin A vs. (−)-Licarin A

In a direct head-to-head in vitro assay against Trypanosoma cruzi trypomastigotes, the (−)-enantiomer of licarin A demonstrated substantially higher potency than the (+)-enantiomer. The (+)-enantiomer exhibited an IC₅₀ of 87.73 μM, whereas the (−)-enantiomer achieved an IC₅₀ of 23.46 μM [1].

Antiparasitic Chagas disease Trypanosoma cruzi

Cytotoxicity Against Melanoma: (+)-Licarin A Outperforms Structural Analogs

In a comparative study of three benzofuranoid neolignans isolated from Myristica fragrans, (+)-licarin A displayed the most potent cytotoxic activity against B16-F10 melanoma cells, with an IC₅₀ value of 94.15 μM [1]. This was superior to the activity of its structural analogs (+)-licarin B and (+)-maceneolignan B under identical experimental conditions.

Cancer Cytotoxicity Melanoma

Antimycobacterial Potency: Licarin A vs. Licarin B and Eupomatenoid-7

In a study screening plant-derived compounds against various Mycobacterium strains, licarin A (the racemic mixture) was identified as the most active compound among the isolated neolignans, which included licarin B and eupomatenoid-7 [1]. Licarin A demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against a panel that included M. tuberculosis H37Rv, mono-resistant variants, and multidrug-resistant clinical isolates.

Antimycobacterial Tuberculosis MDR-TB

Antileishmanial Activity: Licarin A vs. Reference Drug Meglumine Antimoniate

In a study evaluating the anti-leishmanial potential of licarin A against Leishmania (L.) major, the compound demonstrated significant activity against both promastigote and intracellular amastigote forms. Crucially, against intracellular amastigotes, licarin A exhibited an EC₅₀ of 4.71 ± 0.29 μg/mL, which was dramatically more potent than the reference drug meglumine antimoniate, which had an EC₅₀ of 216.2 ± 76.7 μg/mL [1].

Antileishmanial Leishmania major Immunomodulation

Prioritized Research and Procurement Applications for (+)-Licarin A


Antiparasitic Drug Discovery: Chagas Disease and Leishmaniasis Lead Optimization

Based on the differential trypanocidal activity of (+)-licarin A (IC₅₀ = 87.73 μM) versus its (−)-enantiomer [1] and its potent antileishmanial activity (EC₅₀ = 4.71 μg/mL against intracellular amastigotes, 45.9-fold more potent than meglumine antimoniate) [2], this compound is a valuable scaffold for medicinal chemistry programs targeting kinetoplastid parasites. Procurement is justified for structure-activity relationship (SAR) studies, semi-synthetic derivatization, and in vivo efficacy testing in relevant disease models.

Mycobacterial Infection Research: Novel Agent Development Against MDR-TB

The robust antimycobacterial activity of licarin A, with MICs as low as 3.12 μg/mL against drug-resistant M. tuberculosis clinical isolates [1], positions it as a high-priority lead for tuberculosis research. It is specifically suited for projects investigating new chemical entities to overcome multidrug resistance and for comparative studies against standard anti-TB agents in vitro and in macrophage infection models.

Oncology Research: Mechanistic Studies of Cytotoxic Neolignans

The superior cytotoxicity of (+)-licarin A (IC₅₀ = 94.15 μM) against B16-F10 melanoma cells relative to other benzofuranoid neolignans [1] supports its use in cancer biology research. Key applications include mechanistic elucidation of cell death pathways, comparative transcriptomics or proteomics studies, and the exploration of combination therapies with established chemotherapeutics in melanoma models.

Neuroprotection and Inflammation: Pathway-Specific Investigation

The documented ability of (+)-licarin A to attenuate glutamate-induced neurotoxicity in primary rat cortical neurons [1] and to inhibit TNF-α production (IC₅₀ = 12.6 μM) in stimulated RBL-2H3 cells [2] makes it a relevant tool for dissecting neuroinflammatory and neuroprotective signaling cascades. Researchers investigating PKCα/βII, p38 MAPK, or COX-2 pathways in the context of neurodegenerative disease or allergy will find it a useful chemical probe.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Licarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.